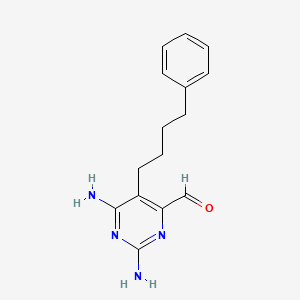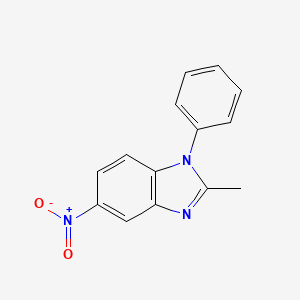
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and hydroxyl groups. It is a derivative of benzo(a)anthracene, a known carcinogenic compound found in tobacco smoke and produced during the incomplete combustion of organic matter .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- typically involves the hydrogenation of benzo(a)anthracene followed by hydroxylation. The hydrogenation process is carried out under high pressure and temperature in the presence of a catalyst such as palladium on carbon. The hydroxylation step involves the use of oxidizing agents like osmium tetroxide or potassium permanganate to introduce hydroxyl groups at specific positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and hydroxylation. The reaction conditions are carefully controlled to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a fully hydrogenated product.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully hydrogenated products.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its effects on biological systems, particularly its carcinogenic properties.
Medicine: Studied for its potential role in cancer research and drug development.
Wirkmechanismus
The mechanism of action of Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- involves its interaction with cellular components. The compound can intercalate into DNA, causing mutations and potentially leading to cancer. It can also generate reactive oxygen species (ROS) through metabolic activation, leading to oxidative stress and cellular damage. The molecular targets include DNA, proteins, and cellular membranes, and the pathways involved are related to oxidative stress and DNA damage response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)anthracene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar structure and carcinogenic potential.
Uniqueness
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- is unique due to the presence of hydroxyl groups and a methyl group, which influence its chemical reactivity and biological activity. These functional groups make it a valuable compound for studying the effects of structural modifications on the properties of polycyclic aromatic hydrocarbons .
Eigenschaften
CAS-Nummer |
94903-90-9 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
(10S,11S)-11-methyl-10H-benzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C19H16O2/c1-19(21)17-11-16-13(10-14(17)8-9-18(19)20)7-6-12-4-2-3-5-15(12)16/h2-11,18,20-21H,1H3/t18-,19-/m0/s1 |
InChI-Schlüssel |
LUZRIDJKIKIKNX-OALUTQOASA-N |
Isomerische SMILES |
C[C@]1([C@H](C=CC2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
Kanonische SMILES |
CC1(C(C=CC2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


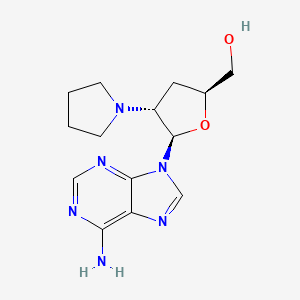



![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)

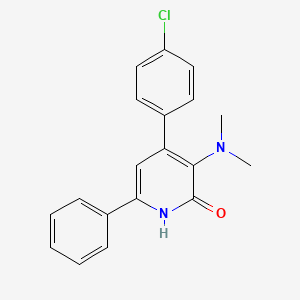
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
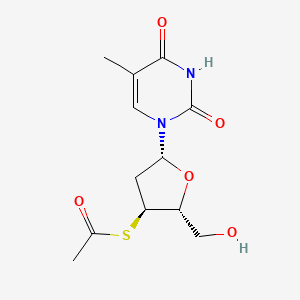
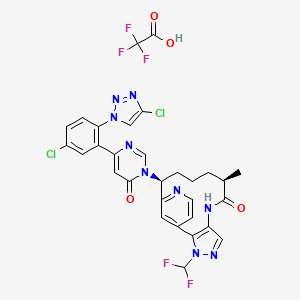
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
